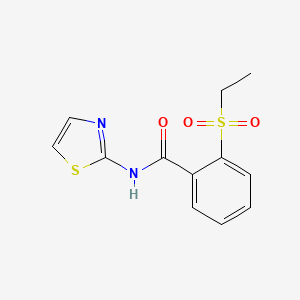

2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Ethylsulfonyl)-N-(thiazol-2-yl)benzamide is an organic compound that features a benzamide core substituted with an ethylsulfonyl group and a thiazol-2-yl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Sulfonylation: The ethylsulfonyl group can be introduced through the reaction of the thiazole derivative with ethylsulfonyl chloride in the presence of a base such as triethylamine.

Amidation: The final step involves the coupling of the sulfonylated thiazole with benzoyl chloride to form the benzamide derivative.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial for large-scale synthesis.

Types of Reactions:

Oxidation: The ethylsulfonyl group can undergo oxidation to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated thiazole derivatives.

Applications De Recherche Scientifique

Biological Applications

1. Neurological Disorders

Research indicates that compounds similar to 2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide may act as ligands for the adenosine A2A receptor, which is implicated in several neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. These compounds can serve as potential therapeutic agents by modulating receptor activity and influencing neurochemical pathways involved in these conditions .

2. Antimicrobial Activity

Preliminary studies suggest that derivatives of thiazole-containing compounds exhibit antibacterial properties. The incorporation of the ethylsulfonyl group enhances the compound's ability to interact with bacterial targets, making it a candidate for developing new antimicrobial agents .

3. Cancer Research

The compound has been evaluated for its anticancer properties, particularly its ability to induce apoptosis in cancer cell lines. Studies have shown that it can inhibit specific enzymes involved in cancer cell proliferation, suggesting its potential as a lead compound for cancer therapeutics.

Chemical Reactions

The versatility of this compound allows it to undergo various chemical reactions:

- Oxidation : The ethylsulfonyl group can be oxidized to form sulfone derivatives.

- Reduction : Nitro groups (if present) can be reduced to amines using reducing agents.

- Substitution : The benzamide moiety can undergo nucleophilic substitutions, leading to the formation of new derivatives with enhanced biological activity.

These reactions are crucial for synthesizing analogs that may possess improved pharmacological profiles.

Case Study 1: Neurological Applications

A study published in Nature highlighted the efficacy of N-thiazol-2-yl-benzamide derivatives in modulating A2A receptor activity. The findings demonstrated that these compounds could significantly reduce symptoms in animal models of Parkinson's disease, showcasing their potential as therapeutic agents .

Case Study 2: Antimicrobial Properties

In a recent investigation into hybrid antimicrobial agents, researchers synthesized compounds combining thiazole and sulfonamide groups. The study revealed that these hybrids exhibited enhanced antibacterial activity against resistant strains of bacteria, indicating that modifications to the thiazole structure could lead to effective treatments for bacterial infections .

Mécanisme D'action

The mechanism of action of 2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide depends on its specific application:

Enzyme Inhibition: The compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access.

Receptor Modulation: It may interact with receptor sites, altering their conformation and affecting signal transduction pathways.

Molecular Targets and Pathways:

Enzymes: Kinases, proteases, or other enzymes involved in disease pathways.

Receptors: G-protein coupled receptors or ion channels.

Comparaison Avec Des Composés Similaires

- 2-(Methylsulfonyl)-N-(thiazol-2-yl)benzamide

- 2-(Ethylsulfonyl)-N-(pyridin-2-yl)benzamide

- 2-(Ethylsulfonyl)-N-(thiazol-4-yl)benzamide

Uniqueness: 2-(Ethylsulfonyl)-N-(thiazol-2-yl)benzamide is unique due to the specific positioning of the ethylsulfonyl and thiazol-2-yl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, chemical behavior, applications, and comparison with similar compounds

Activité Biologique

2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Thiazole Derivatives

Thiazole compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiazole ring's unique structure allows for various substitutions that can enhance or modify these activities. The compound in focus, this compound, features an ethylsulfonyl group which may influence its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can lead to modulation of enzyme activities or receptor functions. The compound's thiazole ring and the benzamide moiety can form hydrogen bonds and other interactions with active sites, potentially inhibiting or activating target proteins.

Anticancer Activity

Research indicates that thiazole derivatives possess significant anticancer properties. For instance, studies have demonstrated that certain thiazole compounds exhibit cytotoxic effects against various cancer cell lines. A comparative analysis of different thiazole derivatives showed that modifications in substituents can lead to enhanced anticancer activity.

Table 1: Cytotoxic Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A-431 | 1.98 |

| N-phenylcarboxamide derivative | Jurkat | 1.61 |

| Doxorubicin | Various | 0.5 |

Antidiabetic Potential

Another area of interest is the compound's potential as a glucokinase (GK) activator for treating type 2 diabetes mellitus (T2DM). Research has shown that certain thiazole derivatives can act as partial GK activators, mitigating risks associated with hypoglycemia while effectively regulating glucose levels.

Case Study: Glucokinase Activation

In a study involving diabetic mice, a related thiazole derivative demonstrated improved glucose tolerance and protection against β-cell apoptosis induced by streptozotocin. The findings suggest a promising therapeutic avenue for managing T2DM with reduced side effects compared to existing treatments .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole derivatives indicates that specific substitutions significantly influence their biological activity. For example, the presence of electron-donating groups on the phenyl ring has been correlated with increased cytotoxicity against cancer cells.

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Methyl group at position 4 | Increases cytotoxicity |

| Ethylsulfonyl group | Enhances solubility and stability |

| Benzamide moiety | Critical for receptor interaction |

Propriétés

IUPAC Name |

2-ethylsulfonyl-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S2/c1-2-19(16,17)10-6-4-3-5-9(10)11(15)14-12-13-7-8-18-12/h3-8H,2H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNWVQZOONEZCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.